molecular formula C7H3BrFIN2 B577609 6-Bromo-5-fluoro-3-iodo-1H-indazole CAS No. 1286734-77-7

6-Bromo-5-fluoro-3-iodo-1H-indazole

Cat. No.: B577609
CAS No.: 1286734-77-7
M. Wt: 340.922
InChI Key: LLYVGIFTUFARIA-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-3-iodo-1H-indazole is a heterocyclic compound with the molecular formula C7H3BrFIN2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of indazole derivatives. For instance, starting with 5-fluoroindazole, bromination and iodination can be carried out using bromine and iodine reagents under controlled conditions to introduce the respective halogen atoms at the desired positions on the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-3-iodo-1H-indazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-5-fluoro-3-iodo-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
  • 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid

Uniqueness

6-Bromo-5-fluoro-3-iodo-1H-indazole is unique due to its specific combination of bromine, fluorine, and iodine atoms on the indazole ring. This unique halogenation pattern can impart distinct chemical reactivity and biological activity compared to other indazole derivatives .

Properties

IUPAC Name

6-bromo-5-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIN2/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYVGIFTUFARIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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